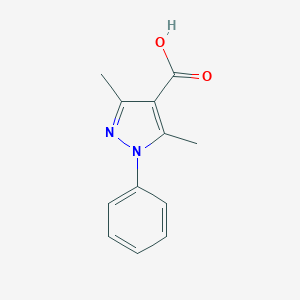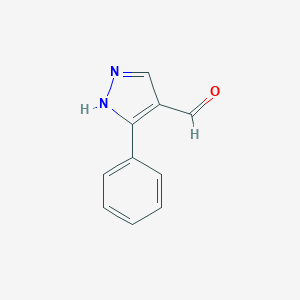
N,N-dibutyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-3-phenylpropanamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as DBPPA and has been synthesized using different methods. The synthesis of DBPPA is important for its use in scientific research, where it has shown promising results in different applications.
Aplicaciones Científicas De Investigación
N,N-dibutyl-3-phenylpropanamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where DBPPA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). DBPPA has also been used as a dopant in organic semiconductors to improve their electrical conductivity. In addition, DBPPA has been used as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications.
Mecanismo De Acción
The mechanism of action of N,N-dibutyl-3-phenylpropanamide is not well understood. However, it has been suggested that DBPPA acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emitting layer. In MOFs, DBPPA acts as a ligand to form coordination bonds with metal ions, which results in the formation of a porous framework that can selectively adsorb gases.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N-dibutyl-3-phenylpropanamide. However, it has been reported that DBPPA has low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dibutyl-3-phenylpropanamide in lab experiments is its high purity and stability. DBPPA is also easy to handle and has a relatively low cost compared to other hole-transporting materials. However, one of the limitations of using DBPPA is its low solubility in common solvents, which can make it difficult to dissolve and use in certain applications.
Direcciones Futuras
For research include the development of new synthesis methods, investigation of the mechanism of action, exploration of potential applications in other fields, and understanding the toxicity and environmental impact of DBPPA.
Métodos De Síntesis
The synthesis of N,N-dibutyl-3-phenylpropanamide can be achieved using different methods. One of the most common methods is the reaction of 3-phenylpropanoic acid with dibutylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) and yields DBPPA as a white solid. Other methods of synthesis include the reaction of 3-phenylpropanoyl chloride with dibutylamine or the reaction of 3-phenylpropanal with dibutylamine followed by oxidation.
Propiedades
Número CAS |
57772-72-2 |
|---|---|
Nombre del producto |
N,N-dibutyl-3-phenylpropanamide |
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N,N-dibutyl-3-phenylpropanamide |
InChI |
InChI=1S/C17H27NO/c1-3-5-14-18(15-6-4-2)17(19)13-12-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3 |
Clave InChI |
MJXVWPXKINHDFU-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CCC1=CC=CC=C1 |
SMILES canónico |
CCCCN(CCCC)C(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



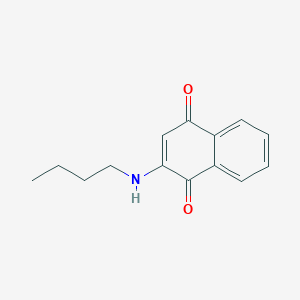
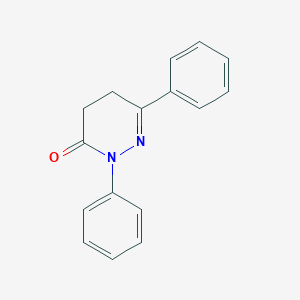
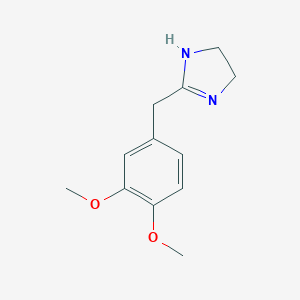

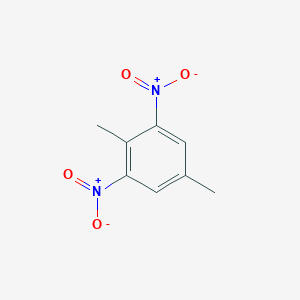




![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)
